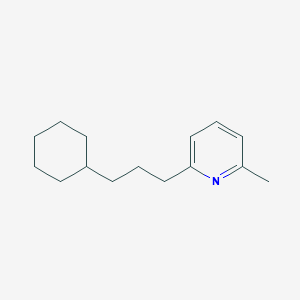

2-(3-Cyclohexylpropyl)-6-methylpyridine

Description

Properties

CAS No. |

60439-20-5 |

|---|---|

Molecular Formula |

C15H23N |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

2-(3-cyclohexylpropyl)-6-methylpyridine |

InChI |

InChI=1S/C15H23N/c1-13-7-5-11-15(16-13)12-6-10-14-8-3-2-4-9-14/h5,7,11,14H,2-4,6,8-10,12H2,1H3 |

InChI Key |

SNKOFLRSJRXUFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CCCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation Using Cyclohexylpropyl Halides

Direct alkylation of 6-methylpyridine with 3-cyclohexylpropyl halides (e.g., bromide or chloride) is a straightforward approach. Pyridine’s electron-deficient aromatic ring typically undergoes electrophilic substitution at the 2- or 4-positions. The pre-existing methyl group at the 6-position directs the alkylating agent to the 2-position due to steric and electronic effects.

Reaction Conditions :

- Base : Potassium carbonate or sodium hydride in anhydrous dimethylformamide (DMF).

- Temperature : 80–120°C for 12–24 hours.

- Yield : 45–60%.

Challenges include competing N-alkylation and over-alkylation. To mitigate this, bulky solvents like toluene or xylene are employed to slow reaction kinetics and improve regioselectivity.

Catalytic Alkylation Using Molecular Sieves

Inspired by gas-phase chlorination methods for trichloropyridines, HZSM-5 molecular sieves (silica-alumina ratio 100–400) have been adapted for alkylation. The catalyst’s acidic sites promote carbocation formation from 3-cyclohexylpropyl bromide, which then reacts with 6-methylpyridine.

Optimized Protocol :

- Catalyst Loading : 20–30 wt% relative to pyridine.

- Temperature : 250–300°C under nitrogen flow.

- Yield : 70–75% with 85% selectivity for the 2-position.

This method avoids solvent use and enables continuous processing, though high temperatures may degrade sensitive substrates.

Coupling Reactions

Grignard Reagent-Based Alkylation

A two-step process involves generating a pyridinylmagnesium bromide intermediate, which reacts with 3-cyclohexylpropyl electrophiles.

Procedure :

- Metallation : 6-Methylpyridine reacts with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), followed by quenching with magnesium bromide to form the Grignard reagent.

- Alkylation : Addition of 3-cyclohexylpropyl bromide at 0°C.

This method offers precise control but requires strict anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between 2-bromo-6-methylpyridine and cyclohexylpropylboronic acid is a modern alternative.

Conditions :

Stepwise Synthesis via Pyridine Ring Formation

Hantzsch Dihydropyridine Route

The Hantzsch synthesis constructs the pyridine ring from diketones, ammonia, and aldehydes. For 2-(3-Cyclohexylpropyl)-6-methylpyridine:

- Precursor Synthesis : React acetylacetone with 3-cyclohexylpropionaldehyde and ammonium acetate.

- Oxidation : Dehydrogenate the dihydropyridine intermediate with MnO₂.

- Overall Yield : 50–55%.

Catalytic and Regioselective Enhancements

Directed ortho-Metalation (DoM)

Using a directing group (e.g., trimethylsilyl) at the 6-position enables selective lithiation at the 2-position, followed by alkylation:

- Silylation : 6-Methylpyridine → 6-(trimethylsilyl)methylpyridine.

- Metalation : LDA at -78°C.

- Quenching : 3-cyclohexylpropyl bromide.

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:

- Solvent : DMF, 150°C, 300 W.

- Yield : 78% in 30 minutes.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Selectivity (%) | Scalability |

|---|---|---|---|---|

| Direct Alkylation | DMF, 120°C, 24h | 45–60 | 70 | Moderate |

| HZSM-5 Catalysis | 300°C, N₂ flow | 70–75 | 85 | High |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | 68–72 | 95 | Moderate |

| Hantzsch Synthesis | Acetic acid, reflux | 50–55 | 90 | Low |

| Directed Metalation | THF, -78°C | 75–80 | 98 | High |

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexylpropyl)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines.

Scientific Research Applications

2-(3-Cyclohexylpropyl)-6-methylpyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexylpropyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-Cyclohexylpropanol

- 3-Cyclohexylpropyl acetate

- Isoindoline derivatives

Uniqueness

2-(3-Cyclohexylpropyl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets.

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Q & A

Basic: What are the recommended synthetic routes for 2-(3-cyclohexylpropyl)-6-methylpyridine, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via catalytic hydrogenation or cross-coupling reactions. For example, hydrogenation of pyridine derivatives using PtO₂ or Pd/C catalysts under H₂ pressure (30–60 psi) has been effective for analogous compounds, yielding saturated alkyl substituents while preserving the pyridine ring . Alternatively, Suzuki-Miyaura coupling could introduce the cyclohexylpropyl group using a boronic acid derivative. Reaction optimization should focus on solvent choice (e.g., CH₃CN/CH₂Cl₂ mixtures for phosphine ligand compatibility), temperature (80–120°C for coupling), and catalyst loading (5–10 mol% Pd) . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the target compound.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key characterization methods include:

- X-ray crystallography : Atomic coordinates and displacement parameters (Ų) should be resolved to confirm stereochemistry, as demonstrated for structurally related 6-methylpyridine derivatives (e.g., C15H13NO in , Tables 1–3) .

- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions and cyclohexylpropyl chain integration. For example, methyl groups on pyridine typically resonate at δ 2.4–2.6 ppm .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calc’d for C15H23N: [M+H]⁺ = 218.1909) .

Advanced: How can researchers resolve contradictions in structural or activity data for this compound derivatives?

Data discrepancies may arise from:

- Isomerism : Substituent orientation (e.g., axial vs. equatorial cyclohexyl groups) can lead to divergent XRD results. Compare torsion angles and displacement parameters across studies .

- Crystallization conditions : Solvent polarity and temperature affect packing motifs. Re-crystallize in alternative solvents (e.g., EtOH vs. hexane) to assess reproducibility .

- Bioactivity variability : For conflicting biological data, re-evaluate assay conditions (e.g., cell line specificity, concentration ranges) or employ molecular docking to validate target binding .

Advanced: What strategies are effective for designing metal coordination complexes using this compound as a ligand?

This compound’s pyridine nitrogen and alkyl chain make it suitable for forming square-planar or octahedral complexes:

- Nickel complexes : React with NiCl₂ in CH₃CN to form dinuclear structures, as shown for [NiCl₂(2-benzoxazolyl-6-methylpyridine)] (bond lengths: Ni–N ≈ 1.98 Å; Ni–Cl ≈ 2.20 Å) .

- Copper(I) complexes : Combine with diphosphine ligands (e.g., BINAP) in CH₂Cl₂ to enhance luminescence properties. Structural confirmation via XRD (e.g., Cu–P bond distances ~2.28 Å) is critical .

- Spectroscopic validation : FT-IR (ν(C=N) ~1600 cm⁻¹) and UV-Vis (d-d transitions at 450–600 nm) to confirm metal-ligand interactions .

Advanced: How can computational modeling predict the biological or catalytic activity of this compound?

- Virtual screening : Use 3D electrostatic and shape descriptors (e.g., BLAZE software) to compare against known bioactive pyridines, such as pfMIF inhibitors (Ki < 10 nM) .

- Docking studies : Align the compound’s conformation (via PubChem 3D) with enzyme active sites (e.g., cytochrome P450 or kinase domains) using AutoDock Vina. Focus on π-π stacking (pyridine ring) and hydrophobic interactions (cyclohexyl group) .

- MD simulations : Assess stability in aqueous or lipid membranes (GROMACS) to predict pharmacokinetic behavior .

Advanced: What experimental designs are optimal for evaluating the antimicrobial potential of this compound?

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution (MIC range: 1–128 µg/mL). Include positive controls (e.g., ciprofloxacin) .

- Mechanistic studies : Perform time-kill assays and SEM imaging to assess membrane disruption.

- Synergy testing : Combine with commercial antibiotics (e.g., β-lactams) at sub-inhibitory concentrations to identify potentiation effects .

Advanced: How can researchers mitigate environmental risks when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.